molecular formula C9H8O4 B1601826 Methyl 2-formyl-3-hydroxybenzoate CAS No. 131524-43-1

Methyl 2-formyl-3-hydroxybenzoate

Cat. No. B1601826
M. Wt: 180.16 g/mol
InChI Key: HFDRLLQFITZSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-formyl-3-hydroxybenzoate” is a chemical compound with the CAS Number: 131524-43-1 . It has a molecular weight of 180.16 and its IUPAC name is methyl 2-formyl-3-hydroxybenzoate . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-formyl-3-hydroxybenzoate” is 1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-formyl-3-hydroxybenzoate” is a powder at room temperature . It has a melting point of 53-56 degrees Celsius .

Scientific Research Applications

Antifungal Activity

Methyl 2-formyl-3-hydroxybenzoate has been identified as a key intermediate in the synthesis of hexyl 2-formyl-3-hydroxybenzoate, which demonstrates significant antifungal activity. This compound, derived from the cuticular constituent of the bulb mite Rhizoglyphus robini, shows higher antifungal activity than citral, although its efficacy is lower than that of acaridials (Leal, Kuwahara, & Suzuki, 1990).

Role in Pharmaceutical Synthesis

Methyl 2-formyl-3-hydroxybenzoate is used in the synthesis of complex pharmaceutical compounds. For instance, it plays a role in the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

Chemical Analysis and Characterization

Studies involving Methyl 4-hydroxybenzoate (a closely related compound) have been conducted to understand its crystal structure, intermolecular interactions, and computational calculations. Such research aids in the understanding of molecular behavior and interactions, which can be relevant to Methyl 2-formyl-3-hydroxybenzoate (Sharfalddin et al., 2020).

Role in Novel Ca2+-Specific Receptors

Modified compounds consisting of 3-formyl-2-hydroxybenzoic acid, a close relative of Methyl 2-formyl-3-hydroxybenzoate, have been discovered as novel receptors for Ca2+-specific recognition. This demonstrates the potential for similar compounds, like Methyl 2-formyl-3-hydroxybenzoate, to be used in creating sensitive receptors in various applications (Cheng & Liu, 2000).

Environmental Impact Studies

Related compounds, such as various parabens (esters of p-hydroxybenzoic acid), have been studied for their environmental impact, particularly their photochemical degradation. Such studies are crucial for understanding the environmental behavior of similar compounds like Methyl 2-formyl-3-hydroxybenzoate (Gmurek et al., 2015).

Safety And Hazards

“Methyl 2-formyl-3-hydroxybenzoate” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and collecting spillage .

properties

IUPAC Name

methyl 2-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDRLLQFITZSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563897
Record name Methyl 2-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-3-hydroxybenzoate

CAS RN

131524-43-1
Record name Methyl 2-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formyl-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylenetetramine (141.4 g) at room temperature and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure, to the resulting residue is added water, the mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1 followed by 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g)
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylene-tetramine tetramine (141.4 g) at room temperature, and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure and water is added to the resulting residue. The mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1, and then 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g) (ESI-MS m/z: 179[M−H]−).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
hexamethylene-tetramine tetramine
Quantity
141.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formyl-3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-formyl-3-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-formyl-3-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-formyl-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-formyl-3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-formyl-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.